1-(5-chloro-2-methoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea
Description
This urea derivative features a 5-chloro-2-methoxyphenyl group linked via a urea bridge to a 2-(3-methyl-1,2-oxazol-5-yl)ethyl moiety. The 3-methyl-1,2-oxazol-5-yl group introduces a heterocyclic element critical for intermolecular interactions, such as hydrogen bonding or π-stacking.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O3/c1-9-7-11(21-18-9)5-6-16-14(19)17-12-8-10(15)3-4-13(12)20-2/h3-4,7-8H,5-6H2,1-2H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWCUGZGTVQZHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)NC2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-2-methoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of the intermediate 5-chloro-2-methoxyaniline through the chlorination and methoxylation of aniline.
Coupling Reaction: The intermediate is then coupled with 3-methyl-1,2-oxazole-5-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired urea derivative.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-chloro-2-methoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced form.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinone derivative, while reduction may produce an amine derivative.
Scientific Research Applications
Urease Inhibition
Recent studies have highlighted the potential of urea derivatives, including the compound , as urease inhibitors. Urease is an enzyme implicated in various medical conditions such as kidney stones and peptic ulcers. The compound has been synthesized and evaluated for its efficacy against urease activity, showing promising results that suggest it could be developed into a therapeutic agent for conditions related to urease activity .
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. It has been tested in animal models for conditions such as rheumatoid arthritis and psoriasis. The compound demonstrated a reduction in inflammation markers and disease severity when administered at therapeutic doses, suggesting its potential as a treatment for autoimmune disorders .
Immunomodulatory Effects
The compound has been shown to modulate immune responses by inhibiting the retinoic acid receptor-related orphan receptor gamma t (RORγt), which plays a critical role in the differentiation of Th17 cells. This modulation leads to decreased production of pro-inflammatory cytokines, making it a candidate for managing autoimmune diseases .
Efficacy in Autoimmune Models
In experimental models of psoriasis and rheumatoid arthritis, the compound significantly reduced disease severity compared to control groups. Notably, it was more effective than existing treatments at lower doses, indicating its potential for clinical application .
Bioavailability Studies
Bioavailability studies conducted on the compound revealed an absorption rate of approximately 48.1% in mouse models. This suggests that it may be suitable for oral administration, which is advantageous for patient compliance in therapeutic settings .
Toxicity Assessment
Long-term toxicity assessments indicated that administration of the compound over a period of 14 days did not result in any observable adverse effects. This favorable safety profile supports further development for therapeutic use .
Summary of Biological Activities
| Activity | Description |
|---|---|
| Urease Inhibition | Effective against urease activity; potential treatment for related conditions |
| Anti-inflammatory | Reduces inflammation in autoimmune models; shows efficacy in rheumatoid arthritis |
| Immunomodulatory | Inhibits RORγt; alters Th17 cell function; decreases pro-inflammatory cytokines |
| Bioavailability | Absorption rate ~48.1% in mice; suitable for oral administration |
| Toxicity | No adverse effects observed over 14 days of administration |
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Compound 14.1 (): [1,1'-Biphenyl]-4-yl-3-((3S,5S)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)urea
- Key Differences :
- Replaces the 5-chloro-2-methoxyphenyl group with a biphenyl system.
- Substitutes the 1,2-oxazole with a 1,2,4-oxadiazole ring.
- Implications :
PQ401 (): 1-(5-Chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea
- Key Differences: Replaces the oxazole-ethyl group with a 2-methylquinoline moiety.
- Implications: Quinoline’s planar structure may improve DNA intercalation or kinase inhibition (e.g., IGF-1R targeting). Increased aromaticity could reduce metabolic stability compared to the oxazole-containing compound .
Compound : 1-(2-Hydroxyethyl)-1-[(2-methoxyphenyl)-methyl]-3-(3-methyl-1,2-oxazol-5-yl)urea
- Key Differences :
- Incorporates a 2-hydroxyethyl and benzyl group on the urea nitrogen.
- Implications :
Heterocyclic Variants
Triazole Derivatives (): 1-(5-Chloro-2-methoxyphenyl)-3-(2-{4-methyl-5-oxo-3-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}ethyl)urea
Oxazole Carboxylates (): Ethyl 5-((1E)-1-{(E)-2-[1-(4-ethoxycarbonyl-3-methyl-1,2-oxazol-5-yl)ethylidene]hydrazin-1-ylidene}ethyl)-3-methyl-1,2-oxazole-4-carboxylate
- Key Differences :
- Features ester-functionalized oxazole rings and hydrazine linkers.
- Implications :
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Oxazole vs. Oxadiazole : Oxazole’s lower electronegativity compared to oxadiazole may reduce polar interactions but enhance metabolic stability .
- Chloro-Methoxy Aromatic Group : This substituent is conserved in PQ401 and the target compound, suggesting its importance in target binding (e.g., hydrophobic pockets) .
- Urea Linker Flexibility : Modifications to the urea nitrogen (e.g., hydroxyethyl in ) significantly alter solubility and steric effects, impacting pharmacokinetics .
Methodological Considerations
Structural analyses of these compounds often employ SHELX for crystallographic refinement () and ORTEP-3 for graphical representation (). These tools validate the spatial arrangement of substituents critical for activity .
Biological Activity
The compound 1-(5-chloro-2-methoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer, antibacterial, and antifungal activities, along with relevant case studies and research findings.
Chemical Structure
The structure of the compound can be represented as follows:
Anticancer Activity
Research indicates that derivatives of urea compounds often exhibit significant anticancer properties. In a study evaluating various urea derivatives, it was found that similar compounds demonstrated cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast cancer) | 0.65 |
| U-937 (Leukemia) | 1.25 |
| A549 (Lung cancer) | 2.41 |
These findings suggest that This compound could potentially induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage .
Antibacterial Activity
The antibacterial efficacy of the compound has also been explored. In comparative studies with known antibiotics, it was observed that certain urea derivatives exhibited superior activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected bacterial strains are summarized below:
| Bacterial Strain | MIC Value (µg/mL) |
|---|---|
| Staphylococcus aureus | 8.00 |
| Escherichia coli | 16.00 |
| Bacillus subtilis | 4.00 |
These results indicate that the compound may inhibit bacterial growth effectively, potentially through dual-target mechanisms involving topoisomerase inhibition .
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against various fungal strains. The following table summarizes its antifungal efficacy:
| Fungal Strain | MIC Value (µg/mL) |
|---|---|
| Candida albicans | 16.00 |
| Fusarium oxysporum | 32.00 |
The antifungal activity suggests that the compound may disrupt fungal cell wall synthesis or function through similar pathways as observed in antibacterial activity .
Case Studies and Research Findings
A notable case study involved the application of this compound in a preclinical model for cancer treatment. The study demonstrated significant tumor reduction in mice treated with the compound compared to control groups, highlighting its potential as an effective therapeutic agent.
In another investigation focused on its mechanism of action, molecular docking studies revealed strong interactions between the compound and specific protein targets involved in cell proliferation and survival pathways, suggesting a rational basis for its biological activity .
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the oxazole ring and urea linkage. For example, the methoxy group (δ ~3.8 ppm) and oxazole protons (δ ~6.5 ppm) are diagnostic .
- IR Spectroscopy : Urea carbonyl (C=O) stretches (~1640–1680 cm⁻¹) and oxazole C=N (~1500 cm⁻¹) provide functional group validation .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 350.08) .
How can researchers optimize the reaction yield for oxazole ring formation?
Q. Advanced
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ vs. FeCl₃) to enhance cyclization efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reaction rates compared to THF .
- Temperature Control : Gradual heating (60–80°C) prevents decomposition of sensitive intermediates .
- Reaction Monitoring : Use TLC or in-situ FTIR to terminate the reaction at peak yield .
What methodologies are employed to investigate the compound's mechanism of action in anticancer assays?
Q. Advanced
- Caspase Activation Assays : Measure cleavage of fluorescent substrates (e.g., Ac-DEVD-AMC) to confirm apoptosis induction .
- Flow Cytometry : Quantify cell cycle arrest (G2/M phase) via propidium iodide staining .
- Western Blotting : Detect biomarkers like p53 or Bcl-2 to map signaling pathways .
- Dose-Response Curves : IC₅₀ values are determined using MTT assays across cancer cell lines (e.g., MCF-7, PC-3) .
How can computational chemistry aid in predicting biological targets?
Q. Advanced
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases) or receptors (e.g., GPCRs) based on oxazole-urea interactions .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize targets .
- QSAR Models : Corrogate substituent effects (e.g., chloro vs. methoxy) with bioactivity data from analogs .
How to address discrepancies in reported biological activities of structurally similar urea derivatives?
Q. Advanced
- Assay Standardization : Compare IC₅₀ values under identical conditions (e.g., serum-free media, 48-hour incubation) .
- SAR Analysis : Test analogs with modified substituents (e.g., replacing 3-methyloxazole with furan) to isolate activity drivers .
- Meta-Analysis : Use PubChem BioActivity data to identify outliers and validate via orthogonal assays (e.g., SPR vs. ELISA) .
What strategies determine the regiochemistry of substituents in the oxazole ring?
Q. Advanced
- NOE NMR : Detect spatial proximity between methyl groups and neighboring protons to confirm 3-methyl placement .
- X-ray Crystallography : Resolve crystal structures using SHELX programs to assign positions unambiguously .
- Isotopic Labeling : Synthesize ¹³C-labeled intermediates to trace regioselectivity during cyclization .
How to design a SAR study evaluating the 3-methyloxazole moiety's contribution to bioactivity?
Q. Advanced
- Analog Synthesis : Prepare derivatives with hydrogen, ethyl, or phenyl groups at the oxazole 3-position .
- Bioactivity Profiling : Test analogs in kinase inhibition assays (e.g., EGFR) and compare potency .
- Statistical Analysis : Use PCA (Principal Component Analysis) to correlate substituent properties (e.g., logP, steric bulk) with activity .
What analytical approaches resolve contradictions in solubility and stability data?
Q. Advanced
- HPLC Purity Analysis : Monitor degradation products under stress conditions (e.g., pH 2–12, 40°C) .
- DSC/TGA : Characterize thermal stability and identify polymorphic forms .
- Solubility Screening : Use shake-flask methods in buffers (PBS, DMSO/PBS mixtures) to replicate literature conditions .
How to confirm the absence of toxic metabolites in preclinical studies?
Q. Advanced
- LC-MS/MS Metabolomics : Identify metabolites in liver microsomes (e.g., human S9 fraction) .
- CYP450 Inhibition Assays : Test interactions with CYP3A4/2D6 to predict drug-drug interactions .
- In Vivo Toxicity : Measure ALT/AST levels in rodent models after 28-day dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
